molecular formula C22H26N8O B2990490 4-(piperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine CAS No. 1251595-28-4

4-(piperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine

Cat. No.: B2990490
CAS No.: 1251595-28-4
M. Wt: 418.505
InChI Key: FXHSDBUAKQALLW-UHFFFAOYSA-N
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Description

4-(piperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with piperidine and a piperazine-linked imidazole moiety. Its molecular formula is C₂₃H₂₈N₈O, with a molecular weight of 432.52 g/mol . The structure integrates key pharmacophores:

  • A pyrimidine ring, a common scaffold in kinase inhibitors and anticancer agents .
  • A piperidine group, enhancing lipophilicity and membrane permeability.
  • A piperazine-carbonyl-imidazole side chain, enabling hydrogen bonding and interactions with biological targets .

Properties

IUPAC Name

[1-(6-piperidin-1-ylpyrimidin-4-yl)imidazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N8O/c31-22(29-12-10-28(11-13-29)19-6-2-3-7-23-19)18-15-30(17-26-18)21-14-20(24-16-25-21)27-8-4-1-5-9-27/h2-3,6-7,14-17H,1,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHSDBUAKQALLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, acids, and bases under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactions, utilizing automated systems to ensure precision and consistency. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(piperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(piperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(piperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in core heterocycles, substituents, and pharmacological profiles. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison

Compound Name (CAS) Core Structure Key Substituents Pharmacological Activity Key Findings
4-(piperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine (1251632-33-3) Pyrimidine Piperidine, pyridinyl-piperazine-carbonyl-imidazole Kinase inhibition (predicted) High binding affinity predicted for kinases due to imidazole-pyrimidine synergy. No in vivo data reported.
BI97717 (1251553-61-3) Pyrimidine Piperidine, 3-methylphenyl-piperazine-carbonyl-imidazole Research tool (available for sale) Structural analog with enhanced lipophilicity (3-methylphenyl vs. pyridinyl). Used in preclinical studies; no clinical data disclosed.
4-(1H-Imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine (1394653-87-2) Pyrimidine Trifluoromethylphenyl-piperidine, imidazole Discontinued (stability issues) Trifluoromethyl group improved metabolic stability but caused toxicity in preliminary assays. Production halted.
4-(4-Benzhydryl-piperazin-1-yl)-1-(4-methyl-benzyl)-1H-pyrazolo[3,4-d]pyrimidine (612524-02-4) Pyrazolo[3,4-d]pyrimidine Benzhydryl-piperazine, 4-methylbenzyl Anticancer (in vitro) Pyrazolopyrimidine core showed moderate cytotoxicity against leukemia cells (IC₅₀ = 8.2 µM) but poor solubility.
4-(1H-imidazol-1-yl)-6-(4-methylphenyl)pyrimidin-2-amine (Novel derivative) Pyrimidine 4-Methylphenyl, imidazole, 2-amine Anticancer (in silico) Demonstrated strong docking affinity for EGFR kinase (ΔG = -9.8 kcal/mol). Synthesis and in vitro validation pending.

Key Structural and Functional Insights

Core Heterocycle Modifications: Pyrimidine vs. pyrazolopyrimidine (e.g., ): Pyrimidine derivatives generally exhibit better solubility and kinase selectivity, whereas pyrazolopyrimidines show broader anticancer activity but poorer bioavailability .

Substituent Impact :

  • Trifluoromethyl groups (e.g., ) improve metabolic stability but introduce toxicity risks due to bioaccumulation.
  • Piperazine-carbonyl linkers (common in ) enable conformational flexibility, critical for target engagement in enzyme inhibition .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves nucleophilic aromatic substitution (SNAr) for imidazole-pyrimidine coupling , followed by piperazine-carbonyl conjugation under high-temperature conditions (160°C, as in ).
  • In contrast, pyrazolopyrimidines (e.g., ) require multi-step cyclization, reducing overall yield .

Research Findings and Challenges

  • Pharmacological Potential: Imidazole-pyrimidine hybrids (e.g., ) show promise in silico as kinase inhibitors, but in vivo efficacy remains unvalidated.
  • Toxicity and Stability : Trifluoromethyl-substituted analogs () highlight the trade-off between metabolic stability and toxicity, necessitating careful substituent design.
  • Synthetic Optimization : High-temperature reactions () risk decomposition, suggesting a need for milder conditions or catalysts.

Biological Activity

The compound 4-(piperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine (CAS Number: 1251595-28-4) has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex heterocyclic structure that may interact with various biological targets, making it a candidate for therapeutic applications.

The molecular formula of the compound is C22H27N5O3C_{22}H_{27}N_{5}O_{3} with a molecular weight of approximately 409.49 g/mol. The structure includes multiple functional groups, including piperidine and piperazine moieties, which are known for their pharmacological relevance.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms, possibly involving the modulation of signaling pathways related to cell survival and apoptosis.
  • Antimicrobial Properties : There is emerging evidence that derivatives of this compound exhibit antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. The presence of imidazole and pyridine rings contributes to its bioactivity.

The biological activity of 4-(piperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine can be attributed to its ability to interact with specific biological macromolecules:

  • Receptor Binding : The compound may act as a ligand for various receptors, including opioid receptors, which are implicated in pain modulation and mood regulation.
  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, such as kinases or proteases, thus affecting cellular processes.

Anticancer Studies

A study conducted by researchers at PubMed evaluated the anticancer potential of related piperidine derivatives. These compounds showed selective binding affinities for delta-opioid receptors and demonstrated significant antiproliferative effects on cancer cell lines.

Antimicrobial Activity

Research published in PMC highlighted the antibacterial properties of imidazole derivatives against Helicobacter pylori. The study found that certain structural modifications enhanced their efficacy against resistant strains.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique biological profile of 4-(piperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine:

Compound NameStructureBiological Activity
Compound AStructure AModerate anti-cancer
Compound BStructure BStrong antimicrobial
Target Compound Target Structure Potential anticancer & antimicrobial

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